molecular formula C14H26O2 B1234118 Myristelaidic acid CAS No. 50286-30-1

Myristelaidic acid

Cat. No.: B1234118
CAS No.: 50286-30-1
M. Wt: 226.35 g/mol
InChI Key: YWWVWXASSLXJHU-AATRIKPKSA-N
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Description

It is the trans isomer of myristoleic acid and is found in most animal fats . This compound is significant due to its unique structural properties and its presence in various biological systems.

Biochemical Analysis

Biochemical Properties

Myristelaidic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It is converted to myristelaidoyl CoA at a faster rate than myristoleic acid to myristoleoyl CoA . This conversion is crucial for its involvement in various metabolic pathways. This compound interacts with enzymes such as lipoxygenase and cyclooxygenase, influencing their activity and thereby affecting inflammatory and oxidative stress responses . Additionally, it is known to inhibit the activity of specific enzymes like lipoxygenase and cyclooxygenase, further emphasizing its versatile nature .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is known to exert its effects through several mechanisms, including the inhibition of inflammation, oxidative stress, and cell proliferation . Studies have demonstrated that this compound can influence the activity of specific enzymes, thereby impacting cell signaling pathways, gene expression, and cellular metabolism . These effects are particularly significant in the context of cancer research, where this compound has shown potential in inhibiting the proliferation of cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is known to inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which play crucial roles in inflammatory and oxidative stress responses . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions contribute to its overall biochemical effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can change with prolonged exposure . For instance, long-term exposure to this compound may lead to alterations in cellular metabolism and gene expression, which can have significant implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of fatty acids and the metabolism of lipids. It is converted to myristelaidoyl CoA, which is then utilized in various biochemical reactions . This conversion is facilitated by enzymes such as stearoyl-CoA desaturase-1, which plays a crucial role in the metabolism of this compound . Additionally, this compound can influence metabolic flux and metabolite levels, further emphasizing its significance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments . The transport and distribution of this compound are crucial for its biochemical effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It is known to localize to cellular membranes, where it can interact with membrane-bound enzymes and other biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristelaidic acid can be synthesized through the isomerization of myristoleic acid. The process involves the use of catalysts to convert the cis double bond in myristoleic acid to a trans double bond, resulting in this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of fats from animal sources, followed by purification and isomerization processes. The extracted fats are subjected to catalytic hydrogenation to achieve the desired trans configuration .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of this compound can yield saturated fatty acids.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents such as bromine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized fatty acids and aldehydes.

    Reduction: Saturated fatty acids like tetradecanoic acid.

    Substitution: Halogenated fatty acids

Scientific Research Applications

Myristelaidic acid has various applications in scientific research:

Mechanism of Action

Myristelaidic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

    Myristoleic Acid: The cis isomer of myristelaidic acid, found in plant oils.

    Tetradecanoic Acid: A saturated fatty acid with a similar carbon chain length.

    Palmitoleic Acid: Another monounsaturated fatty acid with a different carbon chain length.

Uniqueness: this compound is unique due to its trans configuration, which imparts distinct physical and chemical properties compared to its cis isomer, myristoleic acid. This trans configuration affects its behavior in biological systems and its reactivity in chemical processes .

Properties

IUPAC Name

(E)-tetradec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWVWXASSLXJHU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901009351
Record name Myristelaidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9E-tetradecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

50286-30-1
Record name Myristelaidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050286301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myristelaidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myristelaidic acid
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Record name MYRISTELAIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WAJ36526B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Myristelaidic acid in studying drought stress in plants?

A1: While this compound itself wasn't directly measured in the cited study [], its presence as a trans fatty acid is relevant. The research by Zhang et al. [] focuses on how Pinus taeda seedlings respond to drought stress at a metabolic level. Interestingly, the study found that levels of some unsaturated fatty acids, like Myristoleic acid (the cis isomer of this compound), were significantly reduced in the roots of the water-stressed pine seedlings []. This change in fatty acid profiles could reflect alterations in membrane fluidity and integrity, which are crucial for plant adaptation to drought conditions. Further research is needed to understand the specific roles of individual fatty acids, including this compound, in the drought stress response of Pinus taeda.

Q2: How does the fatty acid composition of Royal Chicken muscle, including this compound, compare to other animal products?

A2: The study by Zhao et al. [] revealed that this compound constitutes a small proportion of the total fatty acids in Royal Chicken muscle. Comparing this data to other animal products requires considering various factors such as breed, diet, and farming practices. Generally, trans fatty acids like this compound are found in lower amounts in muscle tissues compared to adipose tissues or dairy products. Further research comparing the fatty acid profiles, including this compound content, across various animal products would be valuable to understand the nutritional implications and potential health impacts.

Q3: What are the analytical techniques commonly employed for the detection and quantification of this compound in food samples?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for analyzing fatty acid composition, including this compound, in various matrices like food []. This technique involves separating fatty acids based on their volatility and then identifying and quantifying them based on their mass-to-charge ratios. For instance, in the analysis of Royal Chicken muscle, Zhao et al. [] employed GC-MS to identify and quantify 21 different fatty acids, including this compound.

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